molecular formula C19H16ClN5 B11218017 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11218017
M. Wt: 349.8 g/mol
InChI Key: OGDAIBAOHZCECD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidin-4-amine derivative characterized by a bicyclic heteroaromatic core. The molecule features:

  • 1-position: A 3-chloro-4-methylphenyl substituent, which introduces steric bulk and electron-withdrawing effects.

The molecular formula is likely C19H16ClN5 (similar to ’s C18H13Cl2N5 but adjusted for substituent differences). Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are often explored as kinase inhibitors or antiproliferative agents, with substituents modulating target specificity and pharmacokinetics .

Properties

Molecular Formula

C19H16ClN5

Molecular Weight

349.8 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H16ClN5/c1-12-4-3-5-14(8-12)24-18-16-10-23-25(19(16)22-11-21-18)15-7-6-13(2)17(20)9-15/h3-11H,1-2H3,(H,21,22,24)

InChI Key

OGDAIBAOHZCECD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrazolopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce various functional groups, leading to derivatives with potentially different properties.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound in focus has shown potential in inhibiting various cancer cell lines through mechanisms that involve the disruption of critical signaling pathways related to cell proliferation and survival.

  • Case Study : A study evaluated several derivatives of pyrazolo[3,4-d]pyrimidines against human cancer cell lines, revealing that modifications in the structure could enhance selectivity and potency. The compound demonstrated IC50 values indicative of effective cytotoxicity against breast and lung cancer cells .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. Similar compounds have demonstrated efficacy against Mycobacterium tuberculosis and other pathogens.

  • Case Study : In a comparative study on substituted pyrazolo[3,4-d]pyrimidine derivatives, certain analogs exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, indicating promising antimicrobial properties .

Anti-inflammatory Effects

Pyrazolo[3,4-d]pyrimidines are also recognized for their anti-inflammatory capabilities. The compound has been evaluated for its ability to inhibit inflammatory mediators and enzymes involved in the inflammatory response.

  • Research Findings : A series of tests showed that compounds with similar structures significantly reduced carrageenan-induced edema in animal models, suggesting their potential as new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Variations in substituents can lead to significant changes in biological activity.

SubstituentActivityNotes
ChlorineEnhances binding affinityImproves interaction with target proteins
MethylModulates lipophilicityAffects bioavailability and distribution

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons of 1-Position Substitutions

Compound Name (Core: Pyrazolo[3,4-d]pyrimidin-4-amine) 1-Position Substituent Key Properties/Activities Reference
Target Compound 3-Chloro-4-methylphenyl Likely moderate lipophilicity; potential for enhanced target binding due to chloro and methyl groups.
S29 (1-(2-Chloro-2-(4-chlorophenyl)ethyl)) 2-Chloro-2-(4-chlorophenyl)ethyl Neuroblastoma-selective cytotoxicity (IC50: 5.74 ng/mL); minimal side effects when delivered via GO nanosheets.
Compound 2a () 2-Chloro-2-phenylethyl Yield: 69%; methylthio group at 6-position enhances molecular weight (MW: 430.25) and sulfur-related reactivity.
Compound 137a () 4-Fluorostyryl Lower MW (297.33) and higher solubility due to styryl group; melting point: 232–235°C.
NA-PP1 () 1,1-Dimethylethyl (tert-butyl) Plasmodium falciparum kinase inhibition; tert-butyl enhances metabolic stability.

Key Observations :

  • Chlorine atoms (e.g., in S29 and the target compound) improve target affinity but may increase toxicity .
  • Bulky substituents (e.g., tert-butyl in NA-PP1) enhance metabolic stability but reduce solubility .

Substituent Variations at the N-Position

Key Observations :

  • Aryl groups (e.g., 3-methylphenyl) favor hydrophobic binding pockets in kinases .
  • Alkylamine chains (e.g., morpholinoethyl in 2e) improve aqueous solubility and reduce crystallinity .

Biological Activity

The compound 1-(3-chloro-4-methylphenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C18H23ClN6
  • Molecular Weight : 358.9 g/mol
  • IUPAC Name : N-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-diethylethane-1,2-diamine
  • Canonical SMILES : CCN(CC)CCNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)C)Cl

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The pyrazolo[3,4-d]pyrimidine core is formed through cyclization reactions, followed by the introduction of the chloromethylphenyl group via electrophilic aromatic substitution and the addition of the diethylaminoethyl group through nucleophilic substitution reactions.

Anticancer Properties

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. Notably, studies have shown that these compounds can inhibit tyrosine kinases (TKs) such as Abl and Src-family proteins, which are critical in cancer cell proliferation and survival .

Efficacy Against Cancer Cell Lines

A summary of cytotoxicity data for selected cancer cell lines is presented below:

Cell Line IC50 (μM) Reference
Neuroblastoma (SH-SY5Y)12.03
Glioblastoma8.63
Prostate Cancer (PC3)1.90
Bladder Cancer (UMUC3)10.00

These findings suggest that the compound may serve as a promising lead for further drug development targeting specific cancers.

The mechanism by which this compound exerts its effects involves binding to specific molecular targets within cancer cells. This binding can inhibit the activity of critical enzymes and receptors involved in tumor growth and metastasis. The compound's structure allows it to mimic ATP, facilitating its interaction with TKs at their active sites .

Study on Neuroblastoma Treatment

In a study focusing on neuroblastoma, a specific derivative of pyrazolo[3,4-d]pyrimidine was tested in a xenograft mouse model. The results demonstrated a tumor volume reduction greater than 50% when treated with the compound, highlighting its potential as an effective anticancer agent .

Halloysite Nanotube Delivery System

Recent research explored the use of halloysite nanotubes as carriers for pyrazolo[3,4-d]pyrimidine derivatives in treating prostate and bladder cancers. The study found that these nanomaterials enhanced the delivery and efficacy of the compounds against cancer cells compared to free drugs alone .

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